5H-Dibenzarsenole, 5-chloro-

Description

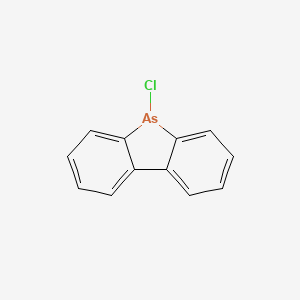

5H-Dibenzarsenole, 5-chloro- is a heterocyclic compound featuring a fused dibenzene-arsenole ring system with a chlorine substituent at the 5-position.

Properties

CAS No. |

2866-58-2 |

|---|---|

Molecular Formula |

C12H8AsCl |

Molecular Weight |

262.56 g/mol |

IUPAC Name |

5-chlorobenzo[b]arsindole |

InChI |

InChI=1S/C12H8AsCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |

InChI Key |

XYTQQGPRIVXYTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5H-Dibenzarsenole, 5-chloro- can be achieved through several methods. One common synthetic route involves the reaction of 5H-Dibenzarsenole with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

5H-Dibenzarsenole, 5-chloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form arsenic oxides, which are often used in further chemical synthesis.

Reduction: Reduction reactions can convert 5H-Dibenzarsenole, 5-chloro- to its corresponding arsenic hydrides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5H-Dibenzarsenole, 5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenzarsenole, 5-chloro- involves its interaction with biological molecules. Arsenic compounds are known to bind to thiol groups in proteins, disrupting their function . This can lead to various biological effects, including enzyme inhibition and interference with cellular signaling pathways . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Confirmation

Common characterization techniques include:

- 1H-NMR and 13C-NMR for confirming substituent positions and ring systems .

- Mass spectrometry (MS) and elemental analysis for verifying molecular composition .

- FT-IR for functional group identification, particularly in chlorinated compounds .

Structural Analogues

a) 5-Chloro-3H-indole (CAS 754948-43-1)

- Molecular Formula : C₈H₆ClN (molar mass 151.59 g/mol) .

- Key Differences: Lacks the fused dibenzene-arsenole system but shares a chlorinated heterocyclic core. Chlorine substitution in indoles typically enhances bioactivity and alters electronic properties .

b) 5-Chloro-2(3H)-Benzoxazolone

- Synthesis : Microwave-assisted methods yield >80% efficiency, contrasting with traditional reflux .

- Reactivity : The chlorine atom at the 5-position increases electrophilicity, facilitating nucleophilic substitutions .

c) Chlorinated Guaiacols (e.g., 5-chloroguaiacol)

- Odor Profile: Chlorinated guaiacols exhibit smoky, vanilla-like, or medicinal odors depending on substitution patterns .

Physicochemical Properties

*Estimated based on dibenzo[a,d]cycloheptene derivatives .

Q & A

Basic: What are the established synthetic routes for 5H-Dibenzarsenole derivatives, and how can reaction conditions be optimized for 5-chloro-substituted analogs?

Methodological Answer:

Synthesis of chloro-substituted dibenzarsenoles typically involves cyclization reactions using arsenic-containing precursors. For example, analogous chloro-heterocycles (e.g., 5-chlorobenzotriazole) are synthesized via one-pot methods involving halogenated intermediates and cyclizing agents like trifluoroacetic anhydride (TFAA) . Optimization may include:

- Temperature control : Reaction yields improve at 80–100°C for cyclization .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in chlorinated systems .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts common in arsenic-containing systems .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing 5H-Dibenzarsenole, 5-chloro-?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify chlorine-induced deshielding in aromatic protons (e.g., δ 7.2–8.5 ppm for chloro-substituted benzannulated systems) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.0124 for C₁₂H₈ClAs) and chlorine isotope patterns .

- X-ray crystallography : Single-crystal analysis resolves arsenic coordination geometry and Cl-substituent orientation (e.g., bond angles of 92–95° in dibenzarsenole cores) .

Advanced: How can researchers address challenges in crystallizing 5H-Dibenzarsenole derivatives for structural validation?

Methodological Answer:

Crystallization difficulties arise from arsenic’s propensity for oxidation and steric hindrance from chlorine. Strategies include:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and improve crystal quality .

- Reductive stabilization : Add ascorbic acid to prevent arsenic oxidation during crystallization .

- Database cross-referencing : Compare with structurally similar compounds in the Protein Data Bank (PDB) to predict packing motifs .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for 5-chloro-substituted heterocycles?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state crystallography often stem from dynamic effects (e.g., tautomerism). Mitigation involves:

- Variable-temperature NMR : Identify conformational equilibria (e.g., 298–343 K ranges) .

- DFT calculations : Compare experimental NMR shifts with computed values for dominant tautomers .

- Complementary techniques : Pair XRD with IR spectroscopy to confirm hydrogen bonding networks influencing solid-state structures .

Advanced: What computational methods predict the biological activity of 5H-Dibenzarsenole, 5-chloro- derivatives?

Methodological Answer:

- Molecular docking : Use software like MOE to model interactions with arsenic-sensitive targets (e.g., thioredoxin reductase), leveraging PDB structures (e.g., 3WCL) for binding site analysis .

- QSAR modeling : Correlate chlorine’s Hammett σₚ values (≈0.23) with cytotoxicity data from analogous compounds .

- ADMET profiling : Predict pharmacokinetics using logP values (experimental or computed) and metabolic stability assays in microsomal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.